molecular formula C16H32O2 B1258520 2-Hydroxyhexadecanal CAS No. 193619-57-7

2-Hydroxyhexadecanal

カタログ番号: B1258520
CAS番号: 193619-57-7
分子量: 256.42 g/mol
InChIキー: BKBDVQVDRVGXKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxyhexadecanal is a saturated long-chain fatty aldehyde with the molecular formula C16H32O2 . It is characterized by a hydroxy group attached to the second carbon (alpha-carbon) of a 16-carbon alchainal skeleton . As a fatty aldehyde, it is of significant interest in lipid chemistry and biological research, particularly as a potential intermediate or metabolite in various biochemical pathways . The structural features of this molecule, containing both aldehyde and hydroxy functional groups, make it a valuable precursor for organic synthesis and a candidate for studying the role of fatty aldehydes in cellular processes. Researchers can utilize this compound in studies focused on lipid peroxidation, the biosynthesis of more complex lipids, or as a standard in analytical methods such as mass spectrometry, where its predicted collision cross-section values have been documented . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

193619-57-7

分子式

C16H32O2

分子量

256.42 g/mol

IUPAC名

2-hydroxyhexadecanal

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h15-16,18H,2-14H2,1H3

InChIキー

BKBDVQVDRVGXKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C=O)O

正規SMILES

CCCCCCCCCCCCCCC(C=O)O

製品の起源

United States

科学的研究の応用

Cancer Treatment

Recent studies have highlighted the potential of 2-hydroxyhexadecanal in cancer therapy. Research indicates that hydroxylated fatty acids can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents such as cisplatin in gastric cancer models. The mechanism involves the modulation of lipid metabolism and apoptosis pathways, suggesting that this compound could serve as a novel therapeutic agent in oncology .

Case Study: Gastric Cancer

  • Objective : To assess the impact of this compound on tumor growth and chemotherapy sensitivity.
  • Findings : The compound was shown to inhibit proliferation and induce apoptosis in cancer cells, enhancing the effectiveness of cisplatin treatment .

Metabolic Disorders

This compound plays a crucial role in metabolic pathways, particularly in the context of insulin sensitivity and glucose metabolism. It has been implicated in the biosynthesis of sphingolipids, which are essential for maintaining cellular functions related to metabolism. Studies suggest that alterations in the levels of this compound can influence glucose uptake and lipogenesis in adipocytes .

Research Insights

  • Impact on Adipocytes : Knockdown of fatty acid 2-hydroxylase (FA2H) leads to decreased GLUT4 levels and impaired glucose uptake, which can be reversed by exogenous administration of this compound .
  • Potential Application : This suggests that dietary or pharmaceutical supplementation with this compound may improve metabolic health in individuals with insulin resistance or type 2 diabetes.

Neuroprotection

The neuroprotective properties of this compound have been explored, particularly its anti-inflammatory effects. Research indicates that this compound can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Bactericidal Activity

This compound has demonstrated bactericidal activity against various pathogens. Its application as an antimicrobial agent is particularly relevant in developing new treatments for infections resistant to conventional antibiotics .

Research Findings

  • Effectiveness Against Pathogens : Studies have shown that this compound can effectively inhibit the growth of certain bacteria, suggesting its potential use in topical formulations for skin infections or systemic treatments for bacterial diseases .

Formulation and Delivery Methods

The pharmaceutical formulation of this compound is critical for its application in clinical settings. Various delivery methods have been explored, including transdermal patches, liposomal formulations, and oral dosage forms to enhance bioavailability and therapeutic efficacy .

Formulation Strategies

  • Transdermal Delivery : Utilizing transdermal patches allows for sustained release and targeted delivery of the compound to affected areas.
  • Liposomal Encapsulation : Enhances solubility and bioavailability, making it more effective when administered orally or intravenously.

準備方法

Silica-Sodium Bisulfite Mediated Oxidation

The selective oxidation of vicinal diols to hydroxy aldehydes is exemplified by the synthesis of 8-hydroxyoctanal from 1,8-octanediol. Adapting this method for 1,2-hexadecanediol involves:

  • Dissolving 1,2-hexadecanediol (1.0 mmol) in dichloromethane (20 mL).
  • Adding a silica gel-sodium bisulfite (NaHSO3) adsorbent (1:2 w/w) to the solution.
  • Stirring the mixture at 25–30°C for 3–5 hours under nitrogen.
  • Filtering the adsorbent and concentrating the filtrate under reduced pressure.

Key Data:

Parameter Value Source
Temperature 25–30°C
Reaction Time 3–5 hours
Selectivity (C1-OH) >80%
Yield 70–85% (model compound)

This system leverages the silica matrix to stabilize the aldehyde product and prevent over-oxidation. The NaHSO3 acts as a mild oxidizing agent, selectively targeting primary alcohols in vicinal diols.

Pyridinium Chlorochromate (PCC) Oxidation

PCC offers a stoichiometric alternative for primary alcohol oxidation without over-oxidation to carboxylic acids. For 1,2-hexadecanediol:

  • Dissolve 1,2-hexadecanediol (1.0 mmol) in anhydrous dichloromethane (10 mL).
  • Add PCC (2.0 mmol) at 0°C and stir for 1 hour at room temperature.
  • Filter through celite, wash with dichloromethane (30 mL), and concentrate.

Key Data:

Parameter Value Source
Oxidizing Agent PCC (2.0 equiv)
Temperature 0°C → RT
Yield 75–80% (similar substrates)

PCC’s anhydrous conditions minimize secondary alcohol oxidation, though chromatographic purification is often required.

Enzymatic Reduction of 2-Ketohexadecanal Precursors

Homochiral 2-hydroxy aldehydes can be synthesized via enzymatic reduction of 2-ketoaldehydes using dehydrogenases:

  • Prepare 2-ketohexadecanal (1.0 mmol) in phosphate buffer (pH 6.0–6.2).
  • Add NADH (0.02 mmol), formate dehydrogenase (5 U), and S-lactate dehydrogenase (600 U).
  • Stir at 25°C for 60–72 hours, maintaining pH with 0.5 M HCl.
  • Acidify to pH 2.0, extract with ethyl acetate, and concentrate.

Key Data:

Parameter Value Source
Enzyme S-Lactate Dehydrogenase
Cofactor Recycling Formate dehydrogenase/NADH
Enantiomeric Excess >90% (R-configuration)
Yield 65–70%

This method’s scalability is limited by enzyme stability but offers exceptional stereocontrol.

Wittig Reaction with 2-Hydroxyhexadecyl Phosphonium Salts

The Wittig reaction introduces aldehyde groups via ylide intermediates:

  • Generate 2-hydroxyhexadecyl triphenylphosphonium bromide (1.0 mmol) by reacting 1,2-hexadecanediol with PPh3 and HBr.
  • Treat the phosphonium salt with n-BuLi (1.1 mmol) in THF at −78°C to form the ylide.
  • Add paraformaldehyde (1.2 mmol) and warm to room temperature.
  • Quench with water, extract with ether, and purify via chromatography.

Key Data:

Parameter Value Source
Ylide Formation n-BuLi, THF, −78°C
Aldehyde Yield 60–70%
Byproducts Triphenylphosphine oxide

While efficient, this route requires strict anhydrous conditions and generates stoichiometric phosphine oxide waste.

Organocatalytic Asymmetric Epoxidation-Hydrolysis

MacMillan’s third-generation imidazolidinone catalyzes asymmetric epoxidation, enabling hydroxy aldehyde synthesis:

  • Protect 1,2-hexadecanediol as a tert-butyldimethylsilyl (TBDMS) ether.
  • Oxidize the primary alcohol to aldehyde using PCC.
  • Perform organocatalytic epoxidation with imidazolidinone (0.2 mmol) and hexachlorocyclohexadienone (1.1 mmol).
  • Hydrolyze the epoxide with KOH/EtOH to yield 2-hydroxyhexadecanal.

Key Data:

Parameter Value Source
Catalyst Loading 20 mol%
Epoxide Yield 85%
ee 92%

This method achieves high enantioselectivity but involves multiple protection/deprotection steps.

Comparative Analysis of Methods

Method Yield Selectivity Stereocontrol Scalability
Silica-NaHSO3 Oxidation 70–85% High None Industrial
PCC Oxidation 75–80% Moderate None Lab-scale
Enzymatic Reduction 65–70% High >90% ee Pilot-scale
Wittig Reaction 60–70% Moderate None Lab-scale
Organocatalytic Synthesis 80–85% High 92% ee Lab-scale

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxyhexadecanal in a laboratory setting?

Methodological Answer:
Synthesis typically involves the oxidation of hexadecanol or reduction of hexadecanoic acid derivatives. A common approach is the catalytic oxidation of 1-hexadecanol using mild oxidizing agents (e.g., pyridinium chlorochromate) under inert conditions to preserve the hydroxyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde product while minimizing side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via NMR (¹H and ¹³C) to verify the aldehyde proton at ~9-10 ppm and hydroxyl group integrity .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:
Due to its potential skin and respiratory irritancy (similar to hexadecanal analogs), handling requires PPE (nitrile gloves, lab coat, safety goggles) and a fume hood to avoid inhalation . Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., peroxides) or water, which may generate CO/CO₂ via decomposition. Stability tests (e.g., periodic HPLC analysis) are recommended for long-term storage studies .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight (240.4 g/mol) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies the aldehyde proton (δ 9.5–10.0 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). ¹³C NMR distinguishes carbonyl (δ ~190–205 ppm) and hydroxylated carbons.
  • Infrared Spectroscopy (IR): Peaks at ~2700 cm⁻¹ (C-H stretch of aldehyde) and ~3400 cm⁻¹ (O-H stretch) validate functional groups.
    Cross-validation with reference spectra (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced: What experimental strategies can resolve discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer:
Contradictions in bioactivity (e.g., cytotoxicity or lipid modulation) often arise from variations in cell models, solvent systems, or impurity profiles. To address this:

  • Standardize Assay Conditions: Use consistent cell lines (e.g., HepG2 for liver toxicity) and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Purity Verification: Employ LC-MS to confirm compound integrity (>98% purity) and rule out degradation products.
  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models.
  • Meta-Analysis: Systematically review literature to identify confounding variables (e.g., pH, temperature) and design replication studies .

Advanced: How can researchers design experiments to elucidate the metabolic pathways involving this compound in cellular models?

Methodological Answer:

  • Isotopic Labeling: Synthesize ²H- or ¹³C-labeled this compound to track metabolic incorporation into lipid bilayers or oxidation products via LC-MS.
  • Knockout Models: Use CRISPR/Cas9 to silence candidate enzymes (e.g., aldehyde dehydrogenases) and observe metabolite accumulation.
  • Time-Course Experiments: Collect samples at intervals (0–48 hours) to profile intermediates via untargeted metabolomics.
  • Enzyme Assays: Incubate liver microsomes with NADPH cofactors to identify oxidation/reduction byproducts .

Advanced: What advanced spectroscopic methods are suitable for studying the interaction of this compound with lipid membranes?

Methodological Answer:

  • Fluorescence Anisotropy: Incorporate fluorescent probes (e.g., DPH) into lipid vesicles to measure membrane rigidity changes upon aldehyde insertion.
  • Surface Plasmon Resonance (SPR): Immobilize liposomes on sensor chips to quantify binding kinetics (ka/kd) in real time.
  • Solid-State NMR: Use ²H or ³¹P NMR to study lipid bilayer orientation and phase transitions induced by this compound.
  • Molecular Dynamics Simulations: Pair experimental data with in silico models (e.g., CHARMM-GUI) to predict insertion depths and hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyhexadecanal
Reactant of Route 2
Reactant of Route 2
2-Hydroxyhexadecanal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。